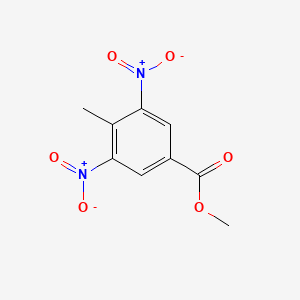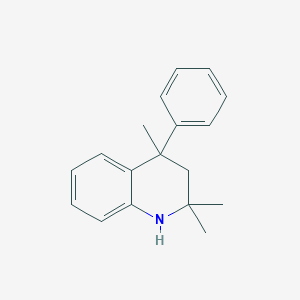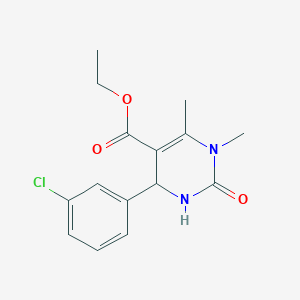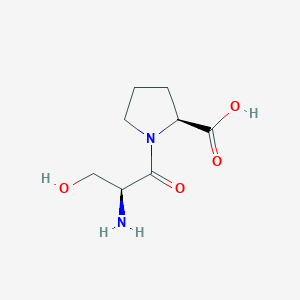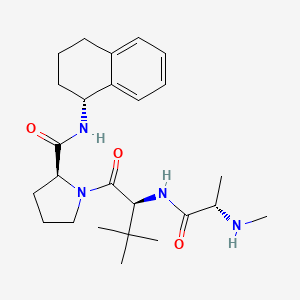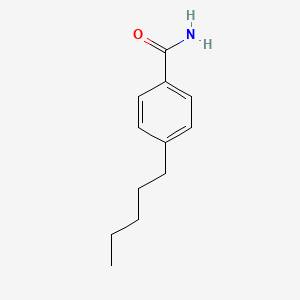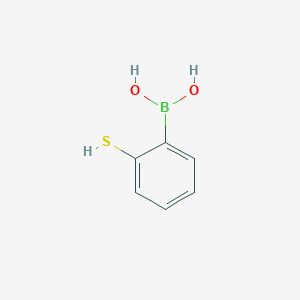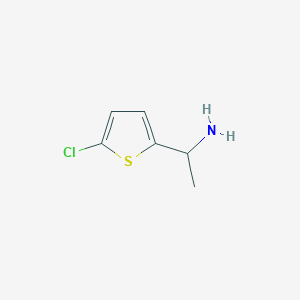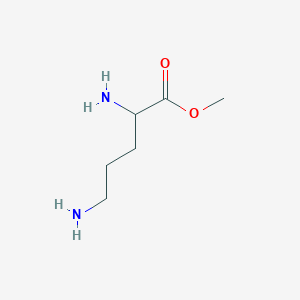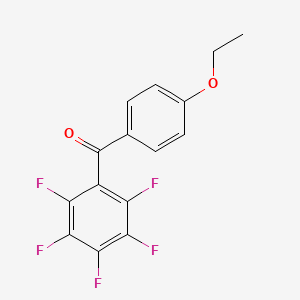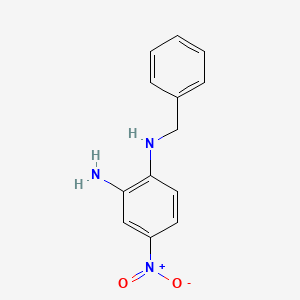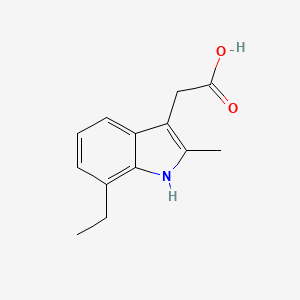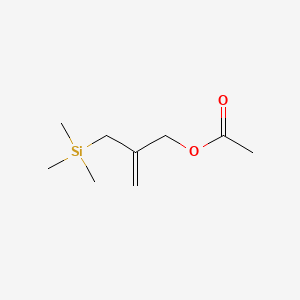
2-(Trimethylsilylmethyl)allyl acetate
描述
2-(Trimethylsilylmethyl)allyl acetate is an organic compound with the molecular formula C9H18O2Si. It is a clear, colorless liquid that is commonly used as an intermediate in organic synthesis. The compound is known for its high reactivity and is often utilized in the synthesis of biologically active organic compounds, such as drugs and pesticides .
作用机制
准备方法
The preparation of 2-(Trimethylsilylmethyl)allyl acetate typically involves the following steps :
Silylation of Methallyl Alcohol: Methallyl alcohol is directly silylated to produce the precursor alcohol.
Acetylation: The precursor alcohol is then acetylated to form this compound.
Industrial production methods often involve the use of trimethylsilyl chloride and methallyl alcohol under controlled conditions to ensure high yield and purity .
化学反应分析
2-(Trimethylsilylmethyl)allyl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups.
Common reagents used in these reactions include palladium catalysts for cycloaddition reactions and various oxidizing and reducing agents . Major products formed from these reactions include cyclopentane derivatives and other complex organic molecules .
科学研究应用
2-(Trimethylsilylmethyl)allyl acetate has a wide range of applications in scientific research[4][4]:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules, including cyclopentane derivatives.
Biology: The compound is utilized in the synthesis of biologically active molecules, such as drugs and pesticides.
Medicine: It serves as an intermediate in the production of pharmaceutical compounds.
Industry: The compound is used in the production of various industrial chemicals and materials.
相似化合物的比较
2-(Trimethylsilylmethyl)allyl acetate can be compared with other similar compounds, such as:
- 2-(Acetoxymethyl)allyltrimethylsilane
- 2-(Trimethylsilylmethyl)-2-propen-1-yl acetate
- 2-Acetoxymethyl-3-(trimethylsilyl)propene
These compounds share similar structural features and reactivity but may differ in their specific applications and reaction conditions . The uniqueness of this compound lies in its high reactivity and versatility in various synthetic applications.
属性
IUPAC Name |
2-(trimethylsilylmethyl)prop-2-enyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2Si/c1-8(6-11-9(2)10)7-12(3,4)5/h1,6-7H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQWABMHZKGCLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=C)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403196 | |
| Record name | 2-(Trimethylsilylmethyl)allyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72047-94-0 | |
| Record name | 2-(Trimethylsilylmethyl)allyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trimethylsilylmethyl)allyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-(Trimethylsilylmethyl)allyl acetate useful in organic synthesis?
A: this compound acts as a precursor to trimethylenemethane (TMM), a highly reactive intermediate that readily participates in cycloaddition reactions. [, ] This allows for the efficient construction of complex ring structures, such as cyclopentanes and pyrrolidines, from simpler starting materials. [, , ]
Q2: Can you elaborate on the role of palladium catalysts in these reactions?
A: Palladium(0) catalysts are crucial for generating the reactive TMM intermediate from this compound. [, ] The palladium coordinates to the allylic acetate moiety, facilitating the elimination of the acetate group and the trimethylsilyl group. This generates the TMM intermediate, which can then react with various electron-deficient partners, such as p-benzoquinones, ketimines, or imines, in a [3+2] cycloaddition manner. [, , ]
Q3: What makes the reactions of TMM, generated from this compound, particularly interesting for synthesizing chiral compounds?
A: Researchers have successfully developed asymmetric versions of the TMM [3+2] cycloaddition reaction. [, ] By employing chiral phosphoramidite ligands in conjunction with the palladium catalyst, they achieved high enantioselectivities, meaning one enantiomer of the product is formed preferentially. This is particularly important for synthesizing biologically active compounds where chirality plays a crucial role. [, ]
Q4: Can the structure of this compound be modified to influence the reaction outcome?
A: Yes, studies have shown that introducing substituents on the allylic system of this compound can affect the regioselectivity of the cycloaddition reaction. [] For instance, using a donor bearing a nitrile group led to different regioisomers depending on the reaction conditions and the choice of ligand. [] This highlights the potential for fine-tuning the reaction pathway through subtle structural modifications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


